molecular formula C9H15N5O2 B12913995 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate CAS No. 76690-95-4

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate

Cat. No.: B12913995
CAS No.: 76690-95-4
M. Wt: 225.25 g/mol
InChI Key: DRAYISRCQLUELI-UHFFFAOYSA-N
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Description

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate is a chemical compound with the molecular formula C10H16N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate typically involves the reaction of pyrimidine derivatives with methylamine and dimethylcarbamate. The process begins with the preparation of the pyrimidine ring, followed by the introduction of methylamino groups at the 5 and 6 positions. The final step involves the addition of the dimethylcarbamate group at the 4 position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents such as halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt the normal functioning of the nervous system in pests, making it an effective insecticide .

Comparison with Similar Compounds

Similar Compounds

    Pirimicarb: 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate, an insecticide used to control aphids.

    Carbamic acid derivatives: Various compounds with similar structures and functions.

Uniqueness

5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dual methylamino groups and dimethylcarbamate moiety contribute to its effectiveness as an insecticide and its potential therapeutic applications .

Properties

CAS No.

76690-95-4

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

[5,6-bis(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C9H15N5O2/c1-10-6-7(11-2)12-5-13-8(6)16-9(15)14(3)4/h5,10H,1-4H3,(H,11,12,13)

InChI Key

DRAYISRCQLUELI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CN=C1OC(=O)N(C)C)NC

Origin of Product

United States

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